molecular formula C20H20N2O2 B13744592 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester

4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester

Cat. No.: B13744592
M. Wt: 320.4 g/mol
InChI Key: AYLCVCOQANGUQC-UHFFFAOYSA-N
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Description

This compound is a benzoic acid ethyl ester derivative featuring a 3-amino-2-naphthyl group linked via an aminomethyl bridge. Its structural complexity arises from the fused aromatic naphthyl system, which confers unique electronic and steric properties.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate

InChI

InChI=1S/C20H20N2O2/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21/h3-12,22H,2,13,21H2,1H3

InChI Key

AYLCVCOQANGUQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester generally involves the following key steps:

  • Formation of the aminomethylbenzoic acid ethyl ester intermediate.
  • Introduction of the 3-amino-2-naphthyl amine moiety via amination or coupling reactions.
  • Purification and characterization of the final compound.

Synthesis of 4-(Aminomethyl)benzoic Acid Ethyl Ester

A critical precursor is the 4-(aminomethyl)benzoic acid or its ester derivatives. Preparation methods for this intermediate are well-documented and include:

  • Protection and Esterification : Starting from 4-(aminomethyl)benzoic acid, the amino group is often protected using carbamate protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to prevent side reactions during esterification. For example, benzylchloroformate (Cbz-Cl) is reacted with 4-(aminomethyl)benzoic acid in alkaline aqueous medium (NaOH or NaHCO3) to form 4-(N-Cbz-aminomethyl)benzoic acid.

  • Ester Formation : The carboxylic acid group is then converted to the ethyl ester, commonly via Fischer esterification or by reacting the acid chloride intermediate with ethanol. Alternatively, direct esterification using acid catalysts in ethanol can be employed.

  • Typical Reaction Conditions :

    • Dissolution of 4-(aminomethyl)benzoic acid in aqueous NaOH or NaHCO3.
    • Dropwise addition of benzylchloroformate under stirring at room temperature.
    • Reaction times ranging from several hours to overnight.
    • Acidification to precipitate the protected acid.
    • Subsequent esterification or amidation steps under controlled temperature (0°C to room temperature) and inert atmosphere if needed.
  • Yields and Purification : The yields for protected aminomethylbenzoic acid derivatives can reach up to 85%, with purification by filtration and drying under vacuum. Further purification by silica gel column chromatography or recrystallization is common.

Introduction of 3-Amino-2-naphthyl Amino Group

The coupling of the 3-amino-2-naphthyl amine to the aminomethylbenzoic acid ethyl ester involves:

  • Aminomethylation or Reductive Amination : The aminomethyl group on the benzoic acid ethyl ester can be functionalized to attach the 3-amino-2-naphthyl amine via reductive amination or nucleophilic substitution reactions.

  • Typical Reagents :

    • Use of formaldehyde or paraformaldehyde as a methylene source for aminomethylation.
    • Reductive amination employing sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
    • Solvents such as methanol, ethanol, or dichloromethane under mild heating or room temperature conditions.
  • Reaction Conditions :

    • Stirring at room temperature or mild heating (25–50°C).
    • Reaction times from a few hours to overnight.
    • pH control to maintain amine stability.
  • Purification : Column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

Alternative Synthetic Approach via One-Pot Synthesis

Recent advances suggest the possibility of one-pot or tandem reactions to synthesize related aminobenzofuran derivatives, which may be adapted for this compound:

  • Cs2CO3-Mediated Room-Temperature Synthesis : A methodology involving cesium carbonate in dimethylformamide (DMF) enables rapid synthesis of 3-amino-2-aroyl derivatives via C–C and C–O bond formation in 10–20 minutes. While this method is specific to benzofuran derivatives, the principle of base-mediated nucleophilic substitution and cyclization may be applicable for designing efficient synthetic routes for the target compound.

  • Copper-Catalyzed N-Arylation : Post-synthesis functionalization via copper-catalyzed N-arylation with arylboronic acids allows for the introduction of aryl groups onto aminobenzofuran derivatives at room temperature. This catalytic approach could be adapted to attach the naphthyl amine moiety to the benzoic acid ethyl ester scaffold.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents / Catalysts Conditions Yield (%) Notes
1 Amino group protection Benzylchloroformate (Cbz-Cl), NaOH RT, 3–18 h 85 Protects amine for esterification
2 Esterification Ethanol, acid catalyst or acid chloride RT to reflux, several hours Variable Forms ethyl ester
3 Aminomethylation / Reductive amination Formaldehyde, NaBH3CN or NaBH(OAc)3 RT to 50°C, overnight Moderate Attaches 3-amino-2-naphthyl amine
4 Purification Silica gel chromatography or recrystallization Ambient Ensures compound purity

Research Findings and Characterization

  • Nuclear Magnetic Resonance (NMR) : Characteristic proton and carbon signals confirm the presence of aminomethyl and aromatic groups. For example, 1H NMR shows signals for aromatic protons (δ 7.0–8.5 ppm), aminomethyl protons (δ 4.0–5.0 ppm), and ester ethyl groups (δ 1.0–1.5 ppm for methyl, δ 4.0–4.5 ppm for methylene).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, with expected m/z values matching calculated masses for the compound and intermediates.

  • Yield Optimization : Reaction conditions such as base equivalents, solvent choice, temperature, and reaction time critically influence yields. For instance, using 1.2 equivalents of arylboronic acid and 10 mol % Cu(OAc)2 in dichloromethane at room temperature optimizes mono-N-arylation yields.

The preparation of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester involves a multi-step process centered on the protection and esterification of 4-(aminomethyl)benzoic acid, followed by the introduction of the 3-amino-2-naphthyl amine moiety through aminomethylation or reductive amination. Established synthetic protocols employ mild reaction conditions, efficient protecting group strategies, and purification techniques to achieve high purity and moderate to good yields. Emerging catalytic and one-pot methodologies offer promising routes for more rapid and scalable synthesis. Characterization by NMR and HRMS confirms the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Ethyl 4-(aminomethyl)benzoate derivatives
  • 4-(Aminomethyl)benzoic acid ethyl ester (15) (): Structure: Lacks the naphthyl group; instead, the aminomethyl group is directly attached to the benzoic acid ethyl ester core. Synthesis: Derived from coupling 4-(aminomethyl)benzoic acid (15) with ethyl esters or via azide reduction (Staudinger reaction) . Applications: Used as intermediates in DNA-encoded library synthesis () and pharmacological ligands ().
  • 3-Amino-4-methylbenzoic acid (2’-chloroethyl) ester (): Structure: Features a chloroethyl ester and a methyl-substituted aromatic ring. Synthesis: Nitro reduction and esterification steps . Key Differences: The chloroethyl ester introduces electrophilic reactivity, while the methyl group enhances lipophilicity compared to the naphthyl derivative.
2.2. Methyl Ester Analogues
  • Methyl 4-(2-aminoethyl)benzoate hydrochloride (): Structure: Methyl ester with a 2-aminoethyl side chain. Properties: Hydrochloride salt improves water solubility; shorter alkyl chain reduces steric hindrance compared to the naphthyl group .
  • 2-Acetylamino benzoic acid methyl ester (Av7) (): Structure: Methyl ester with an acetylated amino group. Activity: Demonstrated antitumor effects against gastric, liver, and lung cancer cell lines . Key Differences: Acetylation of the amino group may reduce metabolic stability compared to the free amine in the target compound.
2.3. Functionalized Benzoic Acid Esters with Heterocyclic Groups
  • ACS94 ():
    • Structure : Combines a dithiolethione group (H2S-releasing moiety) with a cysteine ethyl ester-linked benzoic acid.
    • Activity : Releases H2S, modulating redox balance and exhibiting cytoprotective effects .
    • Key Differences : The dithiolethione group introduces sulfur-based reactivity absent in the naphthyl derivative.
2.4. Natural Product Derivatives
  • Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (1) (): Structure: Methyl ester with dimethoxybenzoyl and hydroxy groups. Properties: Isolated from Delphinium brunonianum; the hydroxy and methoxy groups enhance hydrogen-bonding capacity .

Physicochemical and Pharmacological Comparisons

Compound Core Structure Substituents Key Properties Applications References
Target compound Benzoic acid ethyl ester 3-Amino-2-naphthylaminomethyl High steric bulk, π-π interactions Potential antitumor/ligand N/A
4-(Aminomethyl)benzoic acid ethyl ester (15) Benzoic acid ethyl ester Aminomethyl Intermediate solubility, synthetic utility Drug discovery intermediates
ACS94 Benzoic acid ethyl ester Dithiolethione-cysteine ethyl ester hybrid H2S release, redox modulation Cytoprotective agents
Av7 (methyl ester) Benzoic acid methyl ester 2-Acetylamino Antitumor activity Cancer research
Methyl 4-(2-aminoethyl)benzoate HCl Benzoic acid methyl ester 2-Aminoethyl hydrochloride Enhanced solubility Pharmacological ligands

Biological Activity

4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester, commonly referred to as a benzoic acid derivative, has garnered attention due to its potential biological activities. This compound features a complex structure that allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

The molecular formula for this compound is C20H20N2O2C_{20}H_{20}N_{2}O_{2}, with a molar mass of approximately 320.39 g/mol. Its structure includes an ethyl ester group, which is significant for its biological activity and solubility properties .

PropertyValue
Molecular FormulaC20H20N2O2
Molar Mass320.39 g/mol
CAS Number202582-07-8

Biological Activity Overview

Research indicates that 4-((3-amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which is essential for reducing oxidative stress in cells.
  • Antiproliferative Effects : Studies suggest that this compound can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : It has demonstrated the ability to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes .

Case Studies and Experimental Data

  • Antioxidant and Antiproliferative Properties :
    • A study evaluated the antioxidant capacity of several benzoic acid derivatives, including our compound of interest. It was found that at concentrations of 10 µg/mL, the compound significantly reduced cell viability in cancer cell lines by inducing apoptosis .
  • Enzyme Inhibition Studies :
    • In vitro assays indicated that the compound effectively inhibited ACE activity, which is relevant in managing hypertension and heart diseases. The inhibition was dose-dependent, with higher concentrations yielding greater effects .
  • Cell-Based Assays :
    • In human foreskin fibroblasts, the compound was tested for its effects on proteasome activity. Results showed a marked increase in chymotrypsin-like activity at concentrations as low as 5 µM, suggesting that it may enhance protein degradation pathways .

The biological activities of 4-((3-amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester can be attributed to its structural features that allow for interaction with various biomolecules:

  • Reactive Oxygen Species (ROS) Generation : The compound's ability to generate ROS may play a role in its antiproliferative effects by triggering oxidative stress in cancer cells.
  • Binding Affinity : In silico studies have suggested that the compound may bind effectively to target proteins involved in cellular signaling pathways, enhancing its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis of aromatic ethyl esters typically involves nucleophilic substitution or coupling reactions. For example, ethyl benzoate derivatives are often synthesized via esterification of carboxylic acids with ethanol under acidic catalysis or through coupling of activated intermediates (e.g., acid chlorides) with amines. Key parameters include reaction temperature (e.g., 45–60°C for optimal kinetics ), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios of reagents. Monitoring progress via TLC or HPLC is essential to minimize byproducts .

Q. How is the compound characterized post-synthesis, and which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165–170 ppm). Overlapping signals, as seen in triazine derivatives, may necessitate 2D NMR (e.g., COSY, HSQC) for resolution .
  • IR Spectroscopy : Ester C=O stretches (~1700–1750 cm1^{-1}) and amino N-H stretches (~3300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound during storage, and how can degradation be mitigated?

  • Methodological Answer : Benzoic acid esters are prone to hydrolysis under acidic/basic conditions. Storage recommendations include:

  • Temperature : –20°C in sealed containers to prevent moisture absorption .
  • Desiccants : Use silica gel or molecular sieves in storage vials .
  • Light Sensitivity : Amber glassware to prevent photodegradation of aromatic amines .

Advanced Research Questions

Q. How can coupling reactions involving the naphthylamino and benzoate moieties be optimized to reduce side-product formation?

  • Methodological Answer : Competitive side reactions (e.g., over-alkylation) are minimized by:

  • Catalyst Selection : Pd-based catalysts for Suzuki-Miyaura coupling or Cu(I) for Ullmann-type reactions improve regioselectivity .
  • Protection-Deprotection Strategies : Temporary protection of the amino group (e.g., Boc or Fmoc) prevents unwanted nucleophilic attacks during esterification .
  • Stoichiometric Control : Limiting excess reagents and stepwise addition of reactants reduce oligomerization .

Q. How can discrepancies in reported spectral data (e.g., NMR shifts or melting points) be resolved experimentally?

  • Methodological Answer : Contradictions often arise from purity differences or polymorphism. Resolution strategies include:

  • Recrystallization : Solvent screening (e.g., EtOAc/hexane) to obtain pure crystalline forms .
  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions affecting melting points .
  • Batch Analysis : Comparative NMR of multiple synthetic batches to isolate impurities (e.g., residual solvents) .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps and charge distribution, aiding reactivity assessments. For thermochemical properties (e.g., enthalpy of formation), G3-level calculations align well with experimental data in analogous systems . Molecular dynamics simulations further assess solvent interactions and stability .

Q. What methodologies are recommended for evaluating the environmental fate of this compound in ecological risk assessments?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Biodegradation Studies : OECD 301F tests to measure aerobic degradation rates.
  • Partition Coefficients : Log KowK_{ow} (octanol-water) and KocK_{oc} (soil organic carbon) determine bioaccumulation potential.
  • Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) quantify ecological impacts .

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